
Thioxanthene, 10,10-dioxide
Overview
Description
Thioxanthene, 10,10-dioxide is a useful research compound. Its molecular formula is C13H10O2S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thioxanthene derivatives have been extensively studied for their biological activities. Notably, thioxanthen-9-one-10,10-dioxide has shown potential in the following areas:
- Antitumor Activity : Research indicates that thioxanthen-9-one-10,10-dioxide and its derivatives exhibit anti-tumor properties. A study synthesized a library of 3-substituted thioxanthen-9-one-10,10-dioxide compounds and screened them for activity against breast cancer gene 1 and hepatitis C virus. The findings suggested that these compounds could act as effective inhibitors due to their structural properties .
- Monoamine Oxidase Inhibition : Certain derivatives of thioxanthen-9-one-10,10-dioxide have been identified as selective inhibitors of monoamine oxidases. This property is significant for developing treatments for disorders like depression and Parkinson’s disease .
Synthetic Methodologies
The synthesis of thioxanthene derivatives is crucial for exploring their applications. Various methods have been developed:
- Parallel Synthesis : A method for the parallel synthesis of thioxanthenone derivatives has been established. This approach allows for the rapid generation of a library of compounds that can be screened for biological activity .
- Microwave-Assisted Synthesis : Microwave-assisted protocols have been employed to enhance the efficiency of synthesizing thioxanthenone derivatives. This method improves yields and reduces reaction times compared to traditional methods .
Material Science Applications
Thioxanthene, 10,10-dioxide also finds applications in materials science:
- Organic Electroluminescent Devices : Recent patents have reported the use of spirofluorene thioxanthene-10,10-dioxide derivatives in organic electroluminescent devices. These materials exhibit promising properties for use in display technologies due to their luminescent characteristics .
Photochromic Properties
Thioxanthene derivatives exhibit unique photochromic properties that are valuable in various applications:
- Photoisomerization : Research has shown that certain thioxanthene compounds undergo trans-cis photoisomerization, which can be utilized in developing photoresponsive materials. These materials can change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors .
Summary Table of Applications
Properties
Molecular Formula |
C13H10O2S |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C13H10O2S/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
XEIVFUWZYMWLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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